molecular formula C10H18N2O2S2 B2704066 N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)ethanesulfonamide CAS No. 954644-97-4

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)ethanesulfonamide

Cat. No.: B2704066
CAS No.: 954644-97-4
M. Wt: 262.39
InChI Key: RDCJPMWPFYGEJW-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)ethanesulfonamide is a sulfonamide derivative featuring a thiophen-3-yl substituent, a dimethylamino group, and an ethanesulfonamide moiety. The compound’s unique substitution pattern—particularly the thiophen-3-yl group and ethyl chain in the sulfonamide—distinguishes it from related analogs.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2S2/c1-4-16(13,14)11-7-10(12(2)3)9-5-6-15-8-9/h5-6,8,10-11H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCJPMWPFYGEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC(C1=CSC=C1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)ethanesulfonamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of thiophene with a suitable halogenating agent to form a halogenated thiophene derivative.

    Amine Substitution: The halogenated thiophene is then reacted with dimethylamine to introduce the dimethylamino group.

    Sulfonamide Formation: Finally, the intermediate is reacted with ethanesulfonyl chloride in the presence of a base to form the ethanesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiophene ring or the sulfonamide group.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiophene derivatives or modified sulfonamide groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)ethanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)ethanesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Thiophene-Containing Sulfonamides and Amines

Several compounds with thiophene rings and sulfonamide/amine functionalities are documented in the literature. Key comparisons include:

Compound Name Thiophene Position Amino/Sulfonamide Group Additional Features Reference
N-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)ethanesulfonamide 3- Dimethylamino, ethanesulfonamide None Target
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol 2- Methylamino Hydroxyl group, propanol chain
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine 3- Methylamino Naphthol ether substituent
1-((1S,2R,4S)-3-((E)-ferrocenylmethylidene)-...-2-(thiophen-2-yl)...)-N,N-dimethylmethanesulfonamide 2- Dimethylmethanesulfonamide Ferrocene, bicyclic framework

Key Observations:

  • Thiophene Position: The target compound’s thiophen-3-yl group contrasts with thiophen-2-yl in analogs like compound a and compound 37 . The 3-position may alter electronic properties or steric interactions in binding applications.
  • Amino Group Substitution: The dimethylamino group in the target compound may enhance basicity compared to the methylamino group in compound a , influencing pharmacokinetics or reactivity.
  • Complex Architectures: Compound 37 incorporates a ferrocene-bicyclic system absent in the target compound, suggesting divergent applications (e.g., electrochemical sensing vs. small-molecule therapeutics).

Purity and Analytical Considerations

Compounds like those listed in are often monitored as impurities in pharmaceuticals. For example, 1-fluoronaphthalene (compound f) and naphthalene-1-ol (compound c) are controlled at unspecified impurity levels in USP standards . This implies that the synthesis of the target compound may require rigorous chromatographic methods (e.g., HPLC) to exclude structurally similar byproducts.

Functional Group Impact on Properties

  • Thiophene Electronics: Thiophen-3-yl’s electron-rich nature could enhance π-π stacking interactions compared to thiophen-2-yl derivatives.
  • Sulfonamide Polarity: Ethanesulfonamide’s longer chain may increase hydrophilicity relative to methanesulfonamide analogs, improving aqueous solubility .

Research Findings and Implications

  • Synthetic Challenges: The target compound’s combination of thiophen-3-yl and ethanesulfonamide groups may require tailored synthetic routes to avoid regioisomeric byproducts, as seen in USP impurity profiles .
  • Potential Applications: Unlike ferrocene-containing analogs (e.g., compound 37) , the target compound lacks metal coordination sites, suggesting distinct uses in organic synthesis or as a bioactive intermediate.
  • Structure-Activity Relationships (SAR): Substitution at the thiophene 3-position and ethanesulfonamide chain could optimize interactions with biological targets (e.g., enzymes or receptors) compared to shorter-chain or 2-thiophenyl analogs.

Biological Activity

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)ethanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and detailed research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which reflects its structural components:

  • IUPAC Name : this compound
  • Molecular Formula : C12H17N3O2S
  • Molecular Weight : 273.35 g/mol

Biological Activity Overview

This compound exhibits a range of biological activities that are primarily attributed to its interaction with various molecular targets. Below are the key areas of biological activity:

  • Antimicrobial Activity : Preliminary studies indicate that this compound has significant antimicrobial properties, making it a candidate for further exploration in antibiotic development.
  • Anticancer Properties : Research has shown that the compound may inhibit the proliferation of cancer cells, particularly through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has been noted for its potential to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for cell survival and proliferation.
  • Receptor Modulation : It can interact with various receptors, potentially altering signaling pathways associated with inflammation and cancer progression.
  • Cell Cycle Interference : Research indicates that it may induce cell cycle arrest at specific phases, thereby preventing cancer cell division.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces markers of inflammation in vitro

Table 2: Case Studies on Biological Activity

Study ReferenceCell Line UsedIC50 (µM)Mechanism of Action
MV4-11 (Leukemia)0.78BRD4 inhibition leading to apoptosis
MCF7 (Breast Cancer)0.87Cell cycle arrest at G0/G1 phase

Case Studies

  • Anticancer Activity in Leukemia Cells :
    A study focused on the effects of this compound on MV4-11 leukemia cells demonstrated an IC50 value of 0.78 µM. The compound was shown to inhibit BRD4, a key regulator in cancer cell proliferation, leading to increased apoptosis rates.
  • Effects on Breast Cancer Cells :
    In another investigation involving MCF7 breast cancer cells, the compound exhibited an IC50 of 0.87 µM, effectively blocking the cell cycle at the G0/G1 phase. This suggests that the compound can halt cell division and promote programmed cell death.

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